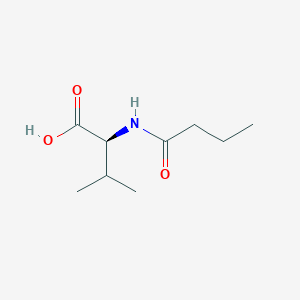
Butyryl-l-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyryl-l-valine is a chemical compound with the molecular formula C9H17NO3 It is a derivative of the amino acid valine, where the amino group is substituted with a butyryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyryl-l-valine can be synthesized through several methods. One common approach involves the reaction of valine with butyric anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
In industrial settings, this compound can be produced through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce valine, which is then chemically modified to introduce the butyryl group. This method is advantageous due to its scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Butyryl-l-valine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The butyryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield butyric acid and valine derivatives, while reduction can produce butanol and valine derivatives.
Applications De Recherche Scientifique
Butyryl-l-valine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a substrate in enzymatic studies to understand metabolic pathways involving valine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials.
Mécanisme D'action
The mechanism of action of Butyryl-l-valine involves its interaction with specific enzymes and receptors in biological systems. It can act as an inhibitor or activator of certain metabolic pathways, depending on its concentration and the presence of other compounds. The molecular targets include enzymes involved in amino acid metabolism and receptors that regulate cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyryl-l-leucine: Similar in structure but with a leucine backbone instead of valine.
Butyryl-l-isoleucine: Another similar compound with an isoleucine backbone.
Butyryl-l-alanine: Contains an alanine backbone, differing in the side chain structure.
Uniqueness
Butyryl-l-valine is unique due to its specific interaction with valine-related metabolic pathways. Its butyryl group provides distinct chemical properties that can be exploited in various applications, making it a valuable compound in both research and industrial contexts.
Propriétés
Formule moléculaire |
C9H17NO3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
(2S)-2-(butanoylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-4-5-7(11)10-8(6(2)3)9(12)13/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13)/t8-/m0/s1 |
Clé InChI |
XFBGKIUQJKBFIO-QMMMGPOBSA-N |
SMILES isomérique |
CCCC(=O)N[C@@H](C(C)C)C(=O)O |
SMILES canonique |
CCCC(=O)NC(C(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


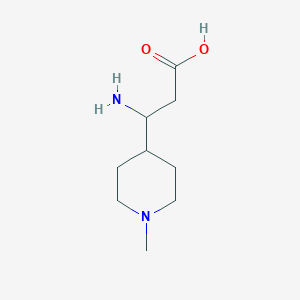
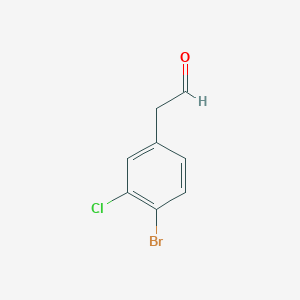
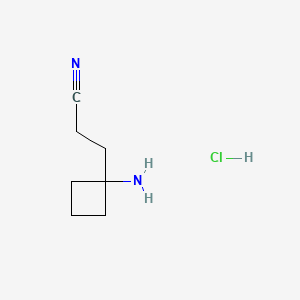
![Potassium (3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide](/img/structure/B13573068.png)

![{[2-(5-chloro-1-methyl-1H-indole-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl]methyl}dimethylamine](/img/structure/B13573084.png)

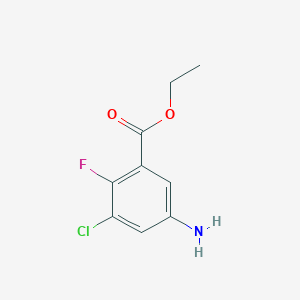
![tert-butyl N-{3-[2-(2-aminoethoxy)ethoxy]propyl}carbamate hydrochloride](/img/structure/B13573103.png)

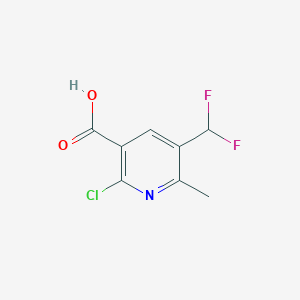
![2,5-dichloro-N-[4-(trifluoromethyl)phenyl]thiophene-3-sulfonamide](/img/structure/B13573113.png)
![2H,3H-imidazo[1,2-a]pyridine-6-carboxylicacidhydrochloride](/img/structure/B13573121.png)
![1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13573131.png)
